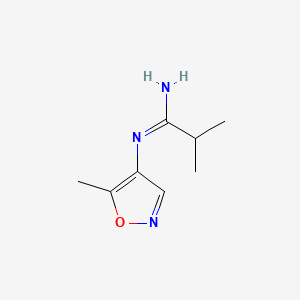
N-(5-Methylisoxazol-4-yl)isobutyrimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-Methylisoxazol-4-yl)isobutyrimidamide” is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of isoxazole-substituted compounds like “this compound” has been achieved from readily available materials . The process involves condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This is followed by treatment of the resulting ester with excess of hydrazine hydrate in ethanol . The resulting hydrazide is then condensed with aromatic aldehydes in methanol . The resulting compounds undergo oxidative cyclization with chloramine-T to give the final product .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds like “this compound” are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact polymorph formation . Three distinct forms of a similar compound, N1, N3 -bis (5-methylisoxazol-3-yl)malonamide, were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized via one-pot methodology and have shown potent antioxidant and antibacterial activities . The density functional theory (DFT) analysis of these compounds has been carried out to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 167.21 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved papers.Mecanismo De Acción
While the specific mechanism of action for “N-(5-Methylisoxazol-4-yl)isobutyrimidamide” is not mentioned in the retrieved papers, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has been associated with various biological activities including HIV integrase inhibition, anti-inflammatory, anticancer, antibacterial, anticonvulsant, analgesic, antitubercular, antifungal, and anti-allergic activities .
Propiedades
IUPAC Name |
2-methyl-N'-(5-methyl-1,2-oxazol-4-yl)propanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5(2)8(9)11-7-4-10-12-6(7)3/h4-5H,1-3H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPYPIVIJIEXAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N=C(C(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

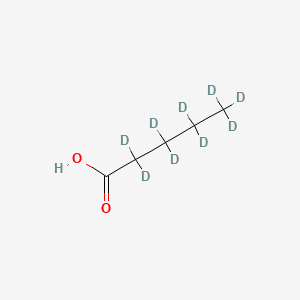
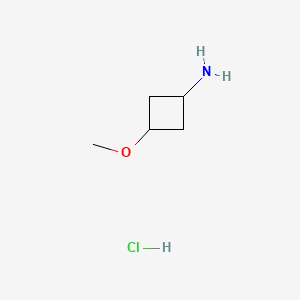



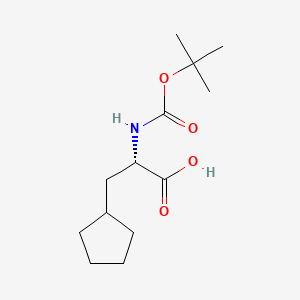
![2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B571634.png)
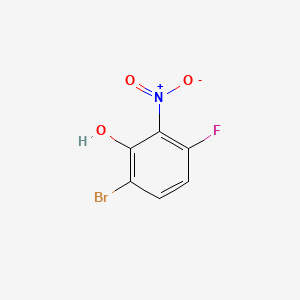
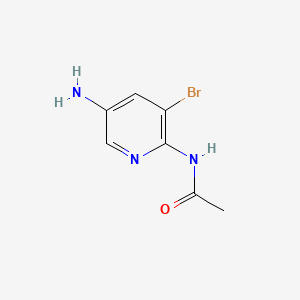

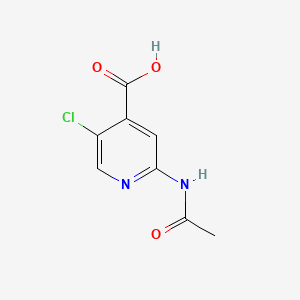
![2-[(3-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B571643.png)

